molecular formula C11H12ClNO2 B14175319 Methyl 3-(4-chloroanilino)but-2-enoate CAS No. 920312-68-1

Methyl 3-(4-chloroanilino)but-2-enoate

Cat. No.: B14175319
CAS No.: 920312-68-1
M. Wt: 225.67 g/mol
InChI Key: QTVDROJFMFMINA-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloroanilino)but-2-enoate is a β-enamino ester derivative characterized by a methyl ester group, a conjugated but-2-enoate backbone, and a 4-chloroanilino substituent.

Properties

IUPAC Name

methyl 3-(4-chloroanilino)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8(7-11(14)15-2)13-10-5-3-9(12)4-6-10/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVDROJFMFMINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10843021
Record name Methyl 3-(4-chloroanilino)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10843021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920312-68-1
Record name Methyl 3-(4-chloroanilino)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10843021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-chloroanilino)but-2-enoate typically involves the reaction of 4-chloroaniline with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-chloroaniline attacks the carbonyl carbon of methyl acetoacetate, followed by dehydration to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Solvent selection, temperature control, and catalyst choice are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-chloroanilino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed: The major products formed from these reactions include various substituted anilines, quinones, and reduced amine derivatives.

Scientific Research Applications

Methyl 3-(4-chloroanilino)but-2-enoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloroanilino)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroaniline group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The butenoate ester moiety can undergo hydrolysis, releasing active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The following table highlights key structural differences and biological activities of Methyl 3-(4-chloroanilino)but-2-enoate and its analogs:

Compound Name Substituent on Aniline Ester/Functional Group Biological Activity Reference
This compound 4-chloro Methyl ester Not explicitly reported -
(Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate 4-ethoxy Methyl ester Precursor for β-enamino acids/heterocycles
4-(4-Chloroanilino)quinoline (6c) 4-chloro - IC₅₀: 3.42 µM (MCF-7), 5.97 µM (A549)
3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid 4-chloro Sulfonyl-thiophene Kᵢ: 26 µM (AmpC β-lactamase inhibitor)
Ethyl 2-acetyl-3-(4-chloroanilino)-butanoate 4-chloro Ethyl ester + acetyl Structural data reported (crystallography)

Key Observations:

  • Substituent Effects: The 4-chloro group enhances bioactivity in analogs like 4-(4-chloroanilino)quinoline (6c), which shows potent anticancer activity . In contrast, the 4-ethoxy substituent in (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate may prioritize synthetic utility over bioactivity .
  • Functional Group Impact: The sulfonyl-thiophene moiety in 3-[(4-chloroanilino)sulfonyl]thiophene-2-carboxylic acid enables competitive inhibition of AmpC β-lactamase, highlighting the role of auxiliary groups in target binding .

Physical and Spectral Properties

  • (Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate: Yellow oil with distinct ¹H-NMR signals (δ 2.20 ppm for methyl, 5.91 ppm for enamine proton) and HPLC retention time of 5.2 min .
  • Ethyl 2-acetyl-3-(4-chloroanilino)-butanoate: Crystalline solid characterized by single-crystal X-ray diffraction .

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